Physicochemical Profiling of 5-(2,3-Dimethylphenyl)imidazolidine-2,4-dione: A Technical Guide
Physicochemical Profiling of 5-(2,3-Dimethylphenyl)imidazolidine-2,4-dione: A Technical Guide
Executive Summary
5-(2,3-Dimethylphenyl)imidazolidine-2,4-dione (CAS: 1339446-47-7), commonly referred to as a 5-arylhydantoin derivative, is a highly versatile heterocyclic scaffold in modern drug discovery. Characterized by a saturated imidazole-2,4-dione core substituted with a sterically hindered 2,3-dimethylphenyl ring, this compound exhibits unique physicochemical properties that make it an ideal candidate for central nervous system (CNS) penetration and kinase inhibition. Recent pharmacological advancements have identified hydantoin derivatives as highly potent inhibitors of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase heavily implicated in oncology, chronic kidney disease, and fibrosis ()[1].
This whitepaper provides an in-depth analysis of the compound's structural biology, thermodynamic properties, and the self-validating experimental protocols required for its rigorous physicochemical characterization.
Structural and Physicochemical Profile
The pharmacological behavior of 5-(2,3-dimethylphenyl)imidazolidine-2,4-dione is dictated by the interplay between its lipophilic aryl group and its polar, hydrogen-bonding hydantoin core.
Quantitative Data Summary
The following table summarizes the core physicochemical parameters critical for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the molecule.
| Property | Value (Calculated/Experimental) | Pharmacokinetic Significance |
| Molecular Formula | C₁₁H₁₂N₂O₂ | - |
| Molecular Weight | 204.23 g/mol | Highly favorable for oral bioavailability and passive diffusion. |
| LogP (Octanol/Water) | ~1.9 - 2.1 | Optimal lipophilicity for membrane permeation and BBB crossing. |
| pKa (Imide N3) | ~8.3 - 8.5 | Weakly acidic; remains predominantly neutral at physiological pH (7.4). |
| TPSA | 46.17 Ų | Excellent passive permeability (< 90 Ų is ideal for CNS targets). |
| H-Bond Donors | 2 (N1-H, N3-H) | Critical for kinase hinge region binding (e.g., DDR1 Met-704). |
| H-Bond Acceptors | 2 (C2=O, C4=O) | Facilitates target engagement and solid-state crystal packing. |
Mechanistic Insights: Stereochemistry & Atropisomerism
The molecule possesses a chiral center at the C5 position of the hydantoin ring, necessitating enantiomeric resolution for target-specific drug development. Furthermore, the 2,3-dimethylphenyl substitution introduces profound steric hindrance. Foundational NMR studies on arylhydantoins demonstrate that the ortho-methyl group restricts internal rotation about the aryl-C5 bond ()[2]. This "buttressing effect" between the ortho and meta methyl groups elevates the rotational energy barrier, leading to the existence of stable rotational isomers (atropisomers) at physiological temperatures.
Experimental Methodologies: Self-Validating Protocols
To accurately profile this compound, researchers must employ methodologies that account for its high crystal lattice energy and poor aqueous solubility. The following protocols are designed as self-validating systems to ensure data integrity.
Protocol 1: Thermodynamic Solubility & Lipophilicity (LogD) Profiling
Objective: Determine the equilibrium solubility and distribution coefficient at physiological pH using the Shake-Flask method.
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Step 1: Media Preparation: Prepare 50 mM phosphate buffer (pH 7.4) and pre-saturate 1-octanol with the aqueous buffer.
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Step 2: Solid-State Saturation: Add 5 mg of crystalline 5-(2,3-dimethylphenyl)imidazolidine-2,4-dione to 1 mL of buffer in a glass vial.
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Causality: Maintaining an excess of solid ensures the system acts as a thermodynamic reservoir, preventing premature depletion of the solute.
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Step 3: Equilibration: Incubate vials on an orbital shaker at 37°C for 48 hours.
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Causality: Hydantoins exhibit robust intermolecular hydrogen bonding (N-H···O=C), resulting in high lattice energies. A 48-hour equilibration is mandatory to overcome kinetic dissolution barriers and prevent false-positive supersaturation readings.
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Step 4: Phase Separation & Quantification: Centrifuge at 10,000 × g for 15 minutes. Quantify the supernatant via HPLC-UV (λ = 210 nm).
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Self-Validation Mechanism: Post-assay, the undissolved solid pellet is analyzed via Powder X-Ray Diffraction (PXRD). If the diffractogram matches the starting material, it validates that no polymorphic transformation or hydrate formation occurred during the assay, confirming the thermodynamic accuracy of the solubility value.
Protocol 2: pKa Determination via Potentiometric Titration
Objective: Quantify the ionization constant of the weakly acidic imide nitrogen (N3).
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Step 1: Co-solvent System Setup: Prepare solutions of the compound in varying ratios of Methanol/Water (e.g., 30%, 40%, 50% MeOH).
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Causality: The neutral hydantoin species precipitates in pure water. Titrating in co-solvents maintains homogeneity.
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Step 2: Titration: Titrate with standardized 0.1 M NaOH under a continuous nitrogen blanket at 25°C.
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Causality: The nitrogen blanket prevents atmospheric CO₂ from dissolving to form carbonic acid, which would skew the inflection point of the weak acid.
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Step 3: Yasuda-Shedlovsky Extrapolation: Plot the apparent pKa (psKa) against the inverse dielectric constant of the co-solvent mixtures. Extrapolate the linear regression to 0% methanol to determine the true aqueous pKa.
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Self-Validation Mechanism: The linearity of the Yasuda-Shedlovsky plot (
) serves as an internal control. A highly linear plot proves that the co-solvent merely altered the dielectric constant of the medium without fundamentally changing the ionization mechanism of the hydantoin ring.
Synthesis Pathway: The Bucherer-Bergs Reaction
The most efficient route to synthesize 5-(2,3-dimethylphenyl)imidazolidine-2,4-dione is via the multicomponent Bucherer-Bergs reaction ()[3]. This method is preferred over the Read synthesis due to its higher atom economy and milder conditions.
Figure 1: Multicomponent Bucherer-Bergs synthesis pathway for 5-arylhydantoins.
Mechanistic Breakdown:
The reaction initiates with the condensation of 2,3-dimethylbenzaldehyde with ammonium carbonate to form an imine, which is subsequently attacked by the cyanide ion to yield an
Pharmacokinetic & Target Engagement Implications
The physicochemical properties of 5-(2,3-dimethylphenyl)hydantoin directly dictate its pharmacodynamic efficacy. In the context of DDR1 inhibition, the hydantoin core acts as a highly efficient kinase hinge-binding motif ()[5]. The N3-H donates a hydrogen bond to the backbone carbonyl of the Met-704 residue, while the C4=O accepts a hydrogen bond from the Met-704 backbone amide[6]. Simultaneously, the lipophilic 2,3-dimethylphenyl group projects into the hydrophobic pocket (DFG-out conformation), driving target selectivity.
Figure 2: Interplay of physicochemical properties and DDR1 kinase target engagement.
Because the pKa of the imide nitrogen is ~8.5, the molecule remains predominantly in its neutral, unionized state at the physiological pH of 7.4. This neutral state is an absolute requirement for both passive membrane permeability (to access intracellular kinase domains) and for maintaining the N3 proton required for hinge-region hydrogen bonding.
References
- Ono Pharmaceutical Co., Ltd. (2021). Hydantoin derivative (Patent No. WO2021043245A1).
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Colebrook, L. D., et al. (1976). Nuclear Magnetic Resonance Studies of Enantiomeric Internal Rotational Isomers of 1- and 3-Arylhydantoins in Achiral and Chiral Solvents. Canadian Journal of Chemistry.[Link]
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Safari, J., et al. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules (MDPI).[Link]
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Canning, P., et al. (2021). Inhibitors of Discoidin Domain Receptor (DDR) Kinases for Cancer and Inflammation. Molecules (MDPI).[Link]
Sources
- 1. WO2021043245A1 - Hydantoin derivative - Google Patents [patents.google.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitors of Discoidin Domain Receptor (DDR) Kinases for Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
